Technical Whitepaper: 2,4-Dichloro-3-fluorophenol (CAS 343-99-7)
Technical Whitepaper: 2,4-Dichloro-3-fluorophenol (CAS 343-99-7)
Advanced Intermediate for Fluorinated Pharmacophores and Agrochemicals
Executive Summary
2,4-Dichloro-3-fluorophenol (CAS 343-99-7) is a specialized halogenated aromatic intermediate used primarily in the synthesis of high-potency pharmaceuticals and next-generation agrochemicals.[1] Unlike its non-fluorinated analog (2,4-dichlorophenol), the inclusion of a fluorine atom at the meta position (relative to the hydroxyl group) significantly alters the electronic and physicochemical profile of the molecule.
This modification enhances metabolic stability and lipophilicity in downstream Active Pharmaceutical Ingredients (APIs), making it a critical building block for P2X7 receptor antagonists (pain/inflammation management) and CCR3 modulators . This guide details the physicochemical properties, validated synthesis routes, and application protocols for researchers in medicinal chemistry and process development.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The electronic environment of 2,4-dichloro-3-fluorophenol is defined by the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen substituents. The fluorine at position 3 exerts a strong inductive effect ($ -I $), increasing the acidity of the phenolic proton relative to 2,4-dichlorophenol.
Table 1: Physicochemical Specifications
| Property | Value | Context/Notes |
| CAS Number | 343-99-7 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 180.99 g/mol | - |
| Appearance | White to off-white crystalline solid | Oxidizes slightly upon air exposure |
| Melting Point | 62–64 °C | Distinct from 2,4-DCP (45 °C) |
| Boiling Point | ~215 °C (Predicted) | @ 760 mmHg |
| Acidity (pKa) | ~7.4 (Estimated) | More acidic than 2,4-DCP (7.[2][3][4][5]9) due to F-inductive effect |
| Solubility | Low (Water); High (DCM, EtOAc, Methanol) | Lipophilic nature ($ \log P \approx 3.3 $) |
| InChI Key | XJVONDCVBSAKPU-UHFFFAOYSA-N | Standardized Structure Key |
Synthesis & Manufacturing Methodologies
Primary Route: Regioselective Chlorination
The most scalable industrial route involves the electrophilic aromatic chlorination of 3-fluorophenol . The hydroxyl group directs incoming electrophiles to the ortho and para positions.
-
Mechanism: The 3-fluorine atom is meta to the hydroxyl group. The hydroxyl group's strong activation directs the first chlorine to the para position (position 4) and the second to the ortho position (position 2 or 6). Steric hindrance and electronic directing effects favor the 2,4-substitution pattern over the 2,6-isomer.
-
Reagents: Sulfuryl chloride (
) or Chlorine gas ( ). -
Conditions: Controlled temperature (0–20 °C) in chlorinated solvents (e.g.,
or DCM) to prevent over-chlorination.
Alternative Route: Diazotization of Aniline Precursors
For high-purity laboratory scale synthesis, starting from 2,4-dichloro-3-fluoroaniline ensures exact regiochemistry.
-
Diazotization: Reaction with
at 0 °C forms the diazonium salt. -
Hydrolysis: Heating the diazonium salt in aqueous acid yields the phenol.
Visualization: Synthesis Workflow
Figure 1: Comparative synthesis pathways. The chlorination route is preferred for scale, while diazotization offers higher specificity.
Reactivity & Functionalization
Researchers utilize the unique "2,4-dichloro-3-fluoro" motif to modulate biological activity. The compound exhibits three distinct reactivity zones:
-
Phenolic Hydroxyl (Nucleophile):
-
Reaction: O-Alkylation or Esterification.
-
Application: Reacts with chloroacetic acid to form phenoxyacetic acid derivatives (herbicide precursors) or with acyl chlorides to attach to drug scaffolds.
-
Protocol Tip: Use
in Acetone or DMF. The enhanced acidity requires milder bases than non-fluorinated phenols.
-
-
Aromatic Ring (Electrophile via Coupling):
-
While the ring is deactivated for further electrophilic substitution, the halogen positions (specifically Cl) can participate in Suzuki-Miyaura coupling or Buchwald-Hartwig amination under specialized Pd-catalyzed conditions, allowing the phenol to serve as a scaffold core.
-
Applications in Drug Discovery[8][10]
The 2,4-dichloro-3-fluorophenyl moiety is a validated pharmacophore in modern medicinal chemistry.
P2X7 Receptor Antagonists
The P2X7 receptor is a key target for treating neuropathic pain and inflammatory diseases (e.g., Rheumatoid Arthritis).
-
Mechanism: The 2,4-dichloro-3-fluorophenyl group is often linked via a methanone bridge to a heterocyclic core (e.g., tetrahydroquinoline).
-
Function: The fluorine atom improves metabolic stability against P450 oxidation compared to the non-fluorinated analog, extending the drug's half-life.
Chemokine Receptor Modulators (CCR3)
Used in the synthesis of piperidine derivatives that modulate CCR3 activity, relevant for asthma and allergic rhinitis treatments.
Visualization: Pharmacophore Integration
Figure 2: Integration of the 2,4-dichloro-3-fluorophenol moiety into active pharmaceutical ingredients.
Handling, Safety & Toxicology
Hazard Classification: Corrosive, Acute Toxicant.
-
GHS Signal: DANGER.[6]
-
H-Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).
Self-Validating Safety Protocol
-
PPE: Neoprene gloves (0.11mm min thickness), face shield, and respirator (Type ABEK) are mandatory.
-
Neutralization Station: Before starting work, prepare a saturated Sodium Bicarbonate (
) solution.-
Validation: If a spill occurs, apply solution. Cessation of bubbling indicates neutralization of the acidic phenol.
-
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. (n.d.).[2] 2,4-Dichloro-3-fluorophenol Product Specification & Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol (Analog Reference). Retrieved from
-
Google Patents. (2014).[7] P2X7 Modulators and Methods of Use (WO2014152604A1).[7] Describes the specific use of the 2,4-dichloro-3-fluorophenyl moiety in drug design. Retrieved from [7]
-
BenchChem. (2025). Technical Guide to Halogenated Aminophenols. Provides synthesis context for fluoro-chloro-phenols. Retrieved from
-
ChemicalBook. (n.d.). Synthesis of 2,3-dichloro-4-fluorophenol and isomers. Retrieved from
Sources
- 1. 2,4-dichloro-3-fluoro-phenol - CAS号 343-99-7 - 摩熵化学 [molaid.com]
- 2. 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | 267880-87-5 | Benchchem [benchchem.com]
- 3. Phenol, 2,4-dichloro- [webbook.nist.gov]
- 4. AU2018235561B2 - Tetrahydroquinoline derivatives as P2X7 receptor antagonists - Google Patents [patents.google.com]
- 5. US9540388B2 - P2X7 modulators - Google Patents [patents.google.com]
- 6. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 7. WO2014152604A1 - P2x7 modulators - Google Patents [patents.google.com]
